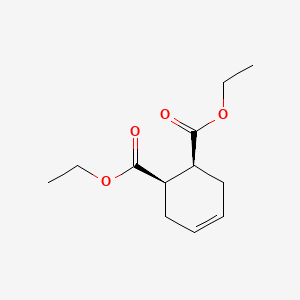

cis-4-Cyclohexene-1,2-dicarboxylic Acid Diethyl Ester

Description

cis-4-Cyclohexene-1,2-dicarboxylic Acid Diethyl Ester (CAS 4841-85-4) is a cyclic diester with the molecular formula C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol . It is characterized by a partially unsaturated cyclohexene ring with two ethyl ester groups at the 1,2-positions. Key physical properties include a density of 1.087 g/cm³, boiling point of 293.5°C, and flash point of 138.1°C . The compound is synthesized via esterification of cis-4-cyclohexene-1,2-dicarboxylic acid or its anhydride with ethanol under catalytic conditions .

It serves as a precursor in organic synthesis, particularly in ring-opening copolymerization (ROCOP) with epoxides to form degradable star polymers . It is also used in Diels-Alder reactions to produce anhydride-containing adducts for epoxy resin synthesis .

Properties

CAS No. |

4841-85-4 |

|---|---|

Molecular Formula |

C12H18O4 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

diethyl cyclohex-4-ene-1,2-dicarboxylate |

InChI |

InChI=1S/C12H18O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3 |

InChI Key |

OWVOHDKOANTMJU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CC=CCC1C(=O)OCC |

Canonical SMILES |

CCOC(=O)C1CC=CCC1C(=O)OCC |

Other CAS No. |

4841-85-4 |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Reaction to Form cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

The foundational step in synthesizing cis-4-cyclohexene-1,2-dicarboxylic acid diethyl ester is the Diels-Alder cycloaddition between 1,3-butadiene and maleic anhydride. This reaction proceeds via a concerted mechanism yielding the cis-4-cyclohexene-1,2-dicarboxylic anhydride as the major product due to stereospecificity.

- Reaction conditions:

- 1,3-Butadiene is often generated in situ by thermal decomposition of 3-sulfolene to avoid handling gaseous butadiene directly.

- Maleic anhydride acts as the dienophile.

- The reaction is typically conducted under controlled temperature to favor the cis-isomer.

- Product isolation:

- The anhydride is isolated by crystallization or distillation.

- Melting points around 92–103 °C indicate product purity.

- Hydrolysis (optional):

Esterification of cis-4-Cyclohexene-1,2-dicarboxylic Acid or Anhydride

The diethyl ester is prepared by esterification of the cis-4-cyclohexene-1,2-dicarboxylic acid or directly from the anhydride using ethanol in the presence of acid catalysts.

- Typical reagents:

- Absolute ethanol as the alcohol source.

- Acid catalysts such as sulfuric acid or p-toluenesulfonic acid monohydrate to promote esterification.

- Procedure:

- The acid or anhydride is refluxed with excess ethanol and catalytic acid.

- The reaction is maintained until esterification is complete, monitored by techniques such as IR spectroscopy or titration.

- Purification:

- The product is purified by distillation under reduced pressure or crystallization.

- Magnesium sulfate or similar drying agents are used to remove residual water.

- Physical properties of product:

Alternative Synthetic Routes and Catalytic Hydrogenation

Some synthetic routes involve hydrogenation steps either before or after esterification to obtain derivatives or to saturate double bonds.

- Hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride:

- Conducted in inert solvents such as glacial acetic acid or ethyl acetate.

- Catalysts include platinum oxide, Raney nickel, or silica-supported nickel catalysts.

- Conditions: Temperatures up to 150 °C, atmospheric pressure hydrogen gas flow.

- Purpose: To convert the cyclohexene ring to cyclohexane derivatives, which are useful for producing plasticizers and resins.

- Catalyst reuse and purification:

- Catalysts can be reused multiple times with consistent activity.

- Product purification involves fractional distillation under reduced pressure and crystallization.

- Note: This hydrogenation step is generally more relevant for producing cyclohexane derivatives rather than the cis-4-cyclohexene ester itself but is part of related synthetic pathways.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Product/Form | Notes |

|---|---|---|---|---|

| 1 | Diels-Alder Cycloaddition | 1,3-Butadiene (from 3-sulfolene), Maleic anhydride, controlled temperature | cis-4-Cyclohexene-1,2-dicarboxylic anhydride (solid) | Stereospecific formation of cis isomer |

| 2 | Hydrolysis (optional) | Water | cis-4-Cyclohexene-1,2-dicarboxylic acid (solid) | For acid precursor to esterification |

| 3 | Esterification | Absolute ethanol, sulfuric acid or p-toluenesulfonic acid, reflux | This compound (liquid) | Purified by distillation or crystallization |

| 4 | Catalytic Hydrogenation (optional) | Platinum oxide, Raney nickel, or Ni/SiO2 catalyst, H2 gas, 130-150 °C | Saturated cyclohexane derivatives (if performed) | Used for related derivatives, not direct ester |

Research Findings and Observations

- The Diels-Alder reaction is highly stereospecific, yielding exclusively the cis-isomer due to its concerted mechanism, which is crucial for downstream product properties.

- Esterification efficiency depends on catalyst choice and reaction time; sulfuric acid and p-toluenesulfonic acid are effective catalysts promoting complete conversion.

- Hydrogenation catalysts and conditions significantly affect product purity and yield; silica-supported nickel catalysts are preferred for industrial scalability due to reusability and high activity.

- Physical data such as boiling point and refractive index are consistent indicators of product quality and are used to confirm purity after synthesis.

Chemical Reactions Analysis

Types of Reactions: cis-4-Cyclohexene-1,2-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and bromine.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: cis-4-Cyclohexene-1,2-dicarboxylic acid.

Reduction: cis-4-Cyclohexene-1,2-dicarboxylic alcohol.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Synthesis and Intermediate Use

Organic Synthesis : The compound is primarily utilized as a starting material and intermediate in organic synthesis. It can be derived from the reaction of cis-hexahydrophthalic acid with ethanol in the presence of sulfuric acid, leading to the formation of diethyl cis-4-cyclohexene-1,2-dicarboxylate .

Industrial Applications

- Plasticizers :

- Epoxy Resins :

- Diels-Alder Reactions :

Case Study 1: Production of Plasticizers

A study highlighted the efficiency of using this compound as a precursor for plasticizers. The process involved the esterification of cyclohexene dicarboxylic acid derivatives, resulting in products with enhanced performance characteristics suitable for flexible PVC applications .

Case Study 2: Epoxy Resin Formulation

Research demonstrated that incorporating hydrogenated derivatives of cis-4-cyclohexene-1,2-dicarboxylic acid into epoxy formulations significantly improved thermal stability and mechanical properties. This application showcases its potential in high-performance materials used in automotive and aerospace industries .

Case Study 3: Diels-Alder Synthesis

The compound's role in Diels-Alder synthesis was explored to produce bio-based polymers. By reacting with dienes under controlled conditions, researchers successfully synthesized novel polymeric materials with desirable properties for sustainable applications .

Mechanism of Action

The mechanism of action of cis-4-cyclohexene-1,2-dicarboxylic acid diethyl ester involves its interaction with various molecular targets. The compound can undergo hydrolysis to release the active diacid form, which can then participate in further chemical reactions. The cyclohexene ring structure allows for specific interactions with enzymes and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Diethyl cis-Hexahydrophthalate (CAS 10138-59-7)

Dimethyl cis-Hexahydrophthalate (CAS 1687-29-2)

- Structure : Saturated cyclohexane ring with methyl ester groups.

- Molecular Formula : C₁₀H₁₄O₄ (MW 198.22).

- Key Differences: Lower molecular weight results in higher volatility (boiling point ~250°C estimated). Reduced solubility in nonpolar solvents compared to ethyl esters .

- Applications : Intermediate for specialty polymers .

cis-Hexahydrophthalic Anhydride (CAS 85-42-7)

Diisononyl Cyclohexane-1,2-dicarboxylate (CAS 166412-78-8)

(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester (CAS 88335-93-7)

- Structure: Monomethyl ester with a retained carboxylic acid group.

- Molecular Formula : C₉H₁₂O₄ (MW 184.19) .

- Key Differences :

- Applications : Intermediate in pharmaceuticals and agrochemicals .

Data Tables

Table 1: Physical and Chemical Properties of Key Compounds

Table 2: Reactivity Comparison

Biological Activity

cis-4-Cyclohexene-1,2-dicarboxylic acid diethyl ester (CAS No. 4841-85-4) is an organic compound with potential applications in various fields, including materials science and biomedicine. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview of its effects, mechanisms, and potential applications.

- Molecular Formula : C12H18O4

- Molecular Weight : 226.27 g/mol

- Structure : The compound features a cyclohexene ring with two carboxylic acid groups esterified with ethyl groups.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its role as a plasticizer and its potential effects on human health.

1. Plasticizer Properties

This compound has been investigated as a plasticizer alternative for polymers. A study indicated that it does not adversely affect testicular histopathology or sperm counts in animal models, suggesting a favorable safety profile for use in medical devices such as blood containers .

2. Endocrine Disruption Studies

Research has shown that exposure to certain plasticizers can lead to endocrine disruption. However, the specific studies on this compound revealed no significant changes in hormone levels (testosterone, thyroid-stimulating hormone, etc.) in treated groups compared to controls . This positions the compound as a potentially safer alternative compared to traditional plasticizers.

Case Studies and Research Findings

While specific mechanisms of action for this compound are not extensively documented, its structural similarity to other dicarboxylic acids suggests it may interact with biological systems through:

- Estrogenic Activity : Compounds with similar structures have shown varying degrees of estrogenic activity. However, studies indicate that this compound does not significantly mimic estrogenic effects.

- Cellular Interaction : The ester groups may facilitate interactions with cellular membranes or proteins involved in metabolic pathways.

Q & A

Q. How do metabolites of structurally related esters (e.g., DINCH) inform toxicity studies of this compound?

- Methodological Answer : Metabolites like cyclohexane-1,2-dicarboxylic acid monohydroxy isononyl ester (MHiNCH) are biomarkers for assessing ester hydrolysis in vivo. LC-MS/MS quantification in urine samples (LOQ: 0.1 ng/mL) correlates with metabolic pathways, suggesting similar detoxification mechanisms for cis-4-cyclohexene derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.